2-甲基丙酰异硫氰酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isothiocyanates are compounds containing the -N=C=S group and are known for their diverse applications in organic synthesis and medicinal chemistry. They participate in various chemical reactions, forming a wide range of heterocyclic systems with anticipated biological activities.

Synthesis Analysis

Isothiocyanates, including structures similar to 2-Methylpropanoyl isothiocyanate, can be synthesized through reactions involving isothiocyanate with different nucleophilic reagents, leading to the formation of heterocyclic systems such as triazolines, thiadiazolidines, and quinazolines (Hemdan, 2010).

Molecular Structure Analysis

The crystal structures of isothiocyanate derivatives have been studied to understand their reactivity and molecular interactions. For example, the crystal structure of certain isothiocyanate adducts reveals the influence of substituents on molecular conformation and reactivity (Ibata, H. Nakano, & H. Tamura, 1992).

Chemical Reactions and Properties

Isothiocyanates participate in 1,3-dipolar cycloaddition reactions, indicating their versatility in forming various cycloadducts. These reactions often proceed via the C=N double bond of isothiocyanate, leading to complex molecular structures (Ibata, H. Nakano, & H. Tamura, 1992).

Physical Properties Analysis

The analysis of self-assembled monolayers (SAMs) on gold derived from 2-alkyl-2-methylpropane-1,3-dithiols, related to the structural motif of 2-Methylpropanoyl isothiocyanate, demonstrates the impact of alkyl chain length on monolayer properties, offering insights into the physical aspects of isothiocyanate derivatives (Park, Smith, & Lee, 2004).

Chemical Properties Analysis

Isothiocyanates are reactive towards nucleophiles, leading to various addition and cyclization reactions. These reactions are fundamental to synthesizing a broad array of heterocyclic compounds with potential biological activities, demonstrating the chemical versatility of isothiocyanate compounds (Hemdan, 2010).

科学研究应用

抗菌和抗结核活性

从亲核试剂反应合成的异硫氰酸酯衍生物已被探索其潜在的抗菌特性。例如,从异硫氰酸酯衍生的杂环系统展示了抗菌活性,暗示了它们在新抗菌剂开发中的潜在应用 (Hemdan, 2010)。同样,1,1-双甲硫基-2-硝基乙烯的衍生物在体外显示了抗结核活性,突显了它们在结核病治疗研究中的潜力 (Foks et al., 2005)。

生物熏蒸和土传病害管理

来自十字花科绿肥的异硫氰酸酯被用于生物熏蒸,利用它们与甲基异硫氰酸酯等合成熏蒸剂的化学相似性。这种应用突显了异硫氰酸酯在管理土传病害中的潜力,提供了化学熏蒸剂的天然替代品,并有助于可持续农业实践 (Matthiessen & Kirkegaard, 2006)。

抗氧化途径的激活

研究表明,例如烯丙基、丁基和苯乙基异硫氰酸酯可以在培养的成纤维细胞中激活Nrf2。这种激活导致第2期和抗氧化酶的表达增加,暗示了异硫氰酸酯在增强细胞对氧化应激的防御机制中的作用 (Ernst et al., 2011)。

疾病预防和治疗效果

来自十字花科蔬菜的异硫氰酸酯已被广泛研究其预防疾病和治疗效果。采用异硫氰酸酯进行的临床试验探索了它们对一系列疾病的疗效,包括癌症和自闭症,暗示了它们潜在融入疾病缓解策略中的可能性 (Palliyaguru et al., 2018)。

化学合成和表征

异硫氰酸酯衍生物已被合成和表征其反应性和在化学合成中的潜在应用。例如,苯甲酰异硫氰酸酯的氨基酸衍生物已被探索其晶体结构和理论反应性,有助于我们对这些化合物在分子水平上的理解 (Odame et al., 2015)。

作用机制

Target of Action

Isothiocyanates, including 2-Methylpropanoyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . Isothiocyanates have been shown to inhibit the growth of several types of cultured human cancer cells .

Mode of Action

Isothiocyanates interact with their targets and cause a variety of changes. For instance, they have been shown to decrease Akt phosphorylation , a key protein in cell survival signaling . This interaction inhibits the Akt pathway, which plays a crucial role in cell survival and growth .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes , induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators , induction of apoptosis , inhibition of nuclear factor kappa B (NF-ĸB) , inhibition of macrophage migration inhibitory factor (MIF) , inhibition of microtubule polymerization , inhibition of metastasis , and other pathways involved in chemoprevention .

Pharmacokinetics

They are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of isothiocyanates’ action are diverse. They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also increase reactive oxygen species (ROS) generation and cause GSH depletion .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild conditions . .

属性

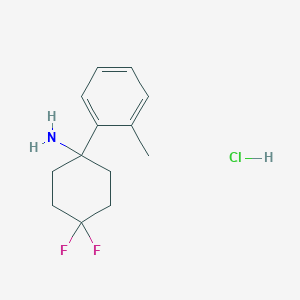

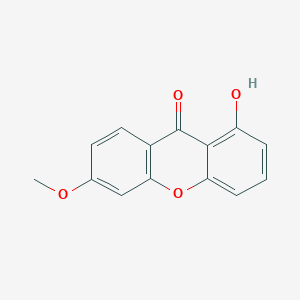

IUPAC Name |

2-methylpropanoyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHWLLLJQDSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropanoyl isothiocyanate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2495417.png)

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)